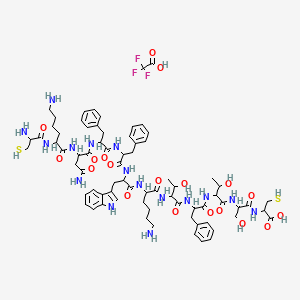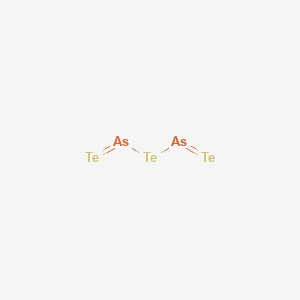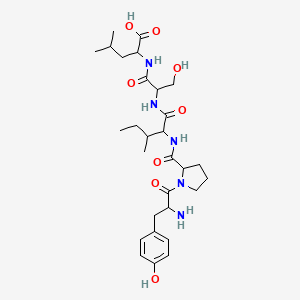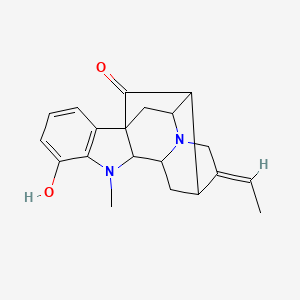![molecular formula C6H7N3 B15129740 4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole](/img/structure/B15129740.png)
4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole is a nitrogen-containing heterocyclic compound. It features a fused ring system comprising a pyrrole ring and a triazole ring. Compounds with such structures are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole typically involves cyclization reactions. One common method includes the cyclization of pyrrole derivatives with azides under specific conditions. For instance, the reaction of 2-azidomethylpyrrole with acetylenes in the presence of a copper catalyst can yield the desired triazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity.
化学反応の分析
Types of Reactions
4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the hydrogen atoms.
科学的研究の応用
4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
作用機序
The mechanism of action of 4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole involves its interaction with various molecular targets. In medicinal applications, it can inhibit specific enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact pathways depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
Pyrrolopyrazine: Another nitrogen-containing heterocyclic compound with similar biological activities.
Pyrazolopyrimidine: Known for its anticancer and antimicrobial properties.
Triazolopyridazine: Investigated for its potential in medicinal chemistry.
Uniqueness
4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole is unique due to its specific ring structure, which imparts distinct chemical reactivity and biological activity. Its fused pyrrole and triazole rings provide a versatile scaffold for the development of new therapeutic agents and materials .
特性
分子式 |
C6H7N3 |
|---|---|
分子量 |
121.14 g/mol |
IUPAC名 |
4-methyl-6H-pyrrolo[1,2-c]triazole |
InChI |
InChI=1S/C6H7N3/c1-5-2-3-9-6(5)4-7-8-9/h2,4H,3H2,1H3 |
InChIキー |
IRGFXQHXUZTXMH-UHFFFAOYSA-N |
正規SMILES |
CC1=CCN2C1=CN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-(3,4-Dimethoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B15129710.png)
![Methyl 2-[8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B15129718.png)
![[5-(acetyloxymethyl)-9,16,21,22-tetrahydroxy-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B15129724.png)

![4-[2,3-Di(hexadecanoyloxy)propoxy]-4-oxobutanoic acid](/img/structure/B15129730.png)


![Tert-butyl 6-(6-aminohexanoylamino)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B15129754.png)

